molecular formula C4H4S B1597329 Thiophene-d4 CAS No. 2036-39-7

Thiophene-d4

Cat. No.: B1597329
CAS No.: 2036-39-7
M. Wt: 88.17 g/mol
InChI Key: YTPLMLYBLZKORZ-RHQRLBAQSA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of a chemical element with a different number of neutrons, into molecules to trace and study various biological and chemical processes. studysmarter.co.uk This method allows scientists to track the behavior of molecules within a system, providing a deeper understanding of mechanisms at the molecular level. studysmarter.co.ukmusechem.com Stable isotopes, such as deuterium (B1214612) (²H or D), are non-radioactive and are particularly useful for long-term studies. studysmarter.co.ukcreative-proteomics.com The introduction of deuterium can lead to a kinetic isotope effect, which can be harnessed in mechanistic studies to understand reaction pathways. symeres.com This technique is indispensable in numerous fields, including drug metabolism studies, environmental analysis, and materials science. symeres.com

Role of Heterocyclic Aromatic Compounds in Scientific Discovery

Heterocyclic compounds, which contain at least one atom other than carbon within a cyclic ring structure, are fundamental to chemistry and biology. openaccessjournals.com Many of these compounds, including thiophene (B33073), are aromatic, which contributes to their stability and unique reactivity. This structural diversity allows for the fine-tuning of their chemical and physical properties, making them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.com The presence of heteroatoms like sulfur, nitrogen, or oxygen imparts distinct electronic properties, influencing their interactions with other molecules and their role in various chemical reactions. openaccessjournals.com In fact, over 90% of new drugs contain a heterocyclic component.

Overview of Thiophene-d4 as a Key Research Tool

This compound (C₄D₄S) is the deuterated analog of thiophene, a five-membered aromatic heterocyclic compound containing a sulfur atom. wikipedia.org As a deuterated compound, this compound serves as a valuable tool in research areas where understanding reaction mechanisms and molecular interactions is critical. The substitution of protium (B1232500) (¹H) with deuterium (²H) provides a subtle yet significant change that can be detected by various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.com This allows researchers to trace the fate of the thiophene molecule in complex chemical environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetradeuteriothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPLMLYBLZKORZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(SC(=C1[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174285
Record name Thiophene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036-39-7
Record name Thiophene-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization

The preparation of thiophene-d4 and its derivatives can be achieved through various synthetic routes. One common industrial method for synthesizing thiophene (B33073) involves the reaction of butane (B89635) with sulfur at high temperatures. chemicalbook.com Another laboratory-scale method is the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. organic-chemistry.org The synthesis of deuterated thiophenes often involves using deuterated starting materials or employing specific deuteration techniques.

The characterization of newly synthesized thiophene derivatives, including this compound, relies on a suite of spectroscopic methods. journalwjarr.com Techniques such as ¹H-NMR, ¹³C-NMR, infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the molecular structure and isotopic purity of the compound. journalwjarr.com

Physical and Chemical Properties

Thiophene-d4 shares many physical properties with its non-deuterated counterpart, thiophene (B33073). It is a colorless to light yellow liquid with a distinct odor. cdnisotopes.com However, the substitution of hydrogen with deuterium (B1214612) results in a higher molecular weight for this compound (approximately 88.17 g/mol ) compared to thiophene (84.14 g/mol ). cdnisotopes.comnih.gov This difference in mass is a key property exploited in many of its applications.

Table 1: Physical Properties of Thiophene and this compound

PropertyThiopheneThis compound
Molecular Formula C₄H₄SC₄D₄S
Molecular Weight 84.14 g/mol cdnisotopes.com88.17 g/mol nih.gov
Boiling Point 84.2 °C chemicalbook.comNot readily available, expected to be similar to thiophene
Melting Point -38.2 °C chemicalbook.com-38 °C cdnisotopes.com
Density 1.0649 g/cm³ (at 20°C) chemicalbook.com1.065 g/cm³ cdnisotopes.com

Note: Some physical properties of this compound are based on data for the unlabeled compound.

The chemical reactivity of thiophene is characterized by its aromatic nature, making it more prone to electrophilic substitution reactions than benzene. chemicalbook.com These reactions, such as halogenation and acetylation, primarily occur at the 2- and 5-positions of the thiophene ring. wikipedia.org The presence of deuterium in this compound can influence the rates of these reactions, a phenomenon known as the kinetic isotope effect, which provides valuable insights into reaction mechanisms. symeres.com

Spectroscopic Analysis

Spectroscopic techniques are fundamental to studying thiophene-d4 and its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used for standard thiophene (B33073), ²H (deuterium) NMR is employed for this compound. The absence of signals in the ¹H NMR spectrum where protons would normally appear is a clear indicator of successful deuteration.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of molecules. The C-D bonds in this compound vibrate at different frequencies compared to the C-H bonds in thiophene, providing a distinct spectral signature. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for distinguishing between thiophene and this compound due to their different molecular weights. musechem.com This technique is often used to quantify the extent of deuteration in a sample.

Computational and Theoretical Investigations of Thiophene D4

Density Functional Theory (DFT) Calculations for Deuterated Thiophene (B33073) Systems

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of deuterated thiophene systems, offering valuable insights into their electronic structure, vibrational behavior, and reactivity. DFT methods, such as B3LYP, are frequently employed to accurately model these molecules. nih.govperiodicodimineralogia.itresearchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of thiophene-d4 can be effectively analyzed using DFT calculations, particularly through the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's stability and reactivity. periodicodimineralogia.itresearchgate.net A smaller gap generally indicates higher reactivity. periodicodimineralogia.it

Table 1: Calculated Frontier Molecular Orbital Properties of a Thiophene Derivative

PropertyValue (eV)
HOMO Energy-4.994
LUMO Energy-1.142
HOMO-LUMO Gap3.852
Ionization Potential4.994
Electron Affinity1.142
Chemical Potential-3.068
Data sourced from DFT calculations on a thiophene derivative, indicating a stable molecular system due to the negative chemical potential. nih.govd-nb.inforesearchgate.net

Prediction and Assignment of Vibrational Frequencies

DFT calculations are instrumental in predicting and assigning the vibrational frequencies of this compound and its isotopologues. aip.orgirb.hrsrce.hr These theoretical predictions, often performed using methods like B3LYP, show very good agreement with experimental data obtained from infrared (IR) and Raman spectroscopy. researchgate.net The study of deuterated thiophenes is particularly valuable as the isotopic substitution helps in the correct assignment of vibrational modes. irb.hrsrce.hr

The interlacing rule, which states that the vibrational frequencies of a molecule are interlaced with those of its isotopically substituted counterpart, has been verified for thiophene and its deuterated forms using both theoretical and experimental data. irb.hrsrce.hr This rule is a helpful tool in analyzing vibrational spectra. irb.hrsrce.hr For instance, the out-of-plane vibrations of thiophene and its deuterated isotopomers have been successfully analyzed using this principle. srce.hr

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Thiophene

Vibrational ModeExperimental Frequency (Gas Phase)Calculated Frequency
A1 (C-H stretch)3126-
A1 (C-H stretch)3098-
B2 (C-H motion)3086-
Ring (C=C) stretching + deformation-1464
In-plane CH bending + ring deformation-1033
CH bending (out-of-plane)-671
Experimental data is from gas-phase IR spectroscopy. cdnsciencepub.com Calculated frequencies are from DFT computations. kit.edu

Exploration of Reaction Pathways, Transition States, and Energy Barriers

DFT calculations are extensively used to explore the reaction mechanisms involving thiophene and its derivatives, including deuterated systems. These computational studies allow for the identification of transition states (TS), intermediates, and the calculation of activation energy barriers, providing a detailed picture of the reaction pathways. acs.orgacs.orgnih.govrsc.org For instance, the hydrodesulfurization (HDS) of thiophene, a critical process in the petroleum industry, has been investigated using DFT to understand the different reaction pathways, such as hydrogenation (HYD) and direct desulfurization (DDS). researchgate.netresearchgate.net

These studies have shown that the adsorption of thiophene on catalyst surfaces and the subsequent C-S bond cleavage are key steps. researchgate.netresearchgate.net DFT calculations can determine the most feasible reaction pathway by comparing the activation energies of different proposed mechanisms. rsc.org For example, in the context of cycloaddition reactions, DFT has been used to identify pericyclic transition states and rationalize the reactivity of thiophene S,S-dioxides. acs.org

Solvent Effects Modeling via Polarized Continuum Models (PCM)

The influence of solvents on the properties and reactivity of this compound can be effectively modeled using polarized continuum models (PCM). faccts.demolcas.org PCM is an implicit solvation model that treats the solvent as a continuous dielectric medium, which polarizes in response to the solute molecule. faccts.de This approach allows for the calculation of solvent effects on molecular energies, optimized geometries, vibrational frequencies, and electronic properties. rsc.org

The Conductor-like Polarizable Continuum Model (C-PCM) is a widely used variant that is suitable for a range of calculations, including ground and excited state energies and molecular structures in solution. faccts.demolcas.org For instance, time-dependent density functional theory (TD-DFT) combined with PCM can be used to model the effect of solvent polarity on the absorption and emission energies of thiophene derivatives. rsc.org However, it's important to note that the accuracy of implicit solvation models like SMD (Solvation Model based on Density) can vary depending on the solvent type, with some studies indicating limitations for dipolar aprotic solvents compared to polar protic ones. scielo.br

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecular system. taylorandfrancis.comresearchgate.netscirp.org For this compound, NBO analysis provides insights into the delocalization of electron density between occupied Lewis-type (donor) and formally unoccupied non-Lewis-type (acceptor) orbitals. taylorandfrancis.comscirp.org The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the charge transfer. taylorandfrancis.comresearchgate.net

NBO analysis can reveal important details about the electronic structure, such as the nature of the bonds and the distribution of electron density. researchgate.nettaylorandfrancis.com It helps in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net In thiophene-containing systems, NBO analysis has been used to confirm interactions like intramolecular hydrogen bonding and electron donation from the sulfur lone pairs to neighboring antibonding orbitals. taylorandfrancis.com

Quantum Chemical Methodologies for this compound Reactivity and Stability

A variety of quantum chemical methodologies are employed to investigate the reactivity and stability of this compound. These methods provide a theoretical framework for understanding the fundamental principles governing the behavior of this molecule. mdpi.com

High-level quantum chemical calculations are crucial for studying reaction mechanisms, such as those involved in the synthesis of thiophene derivatives. acs.orgnih.gov These calculations can elucidate complex reaction pathways, including cycloadditions and rearrangements. acs.orgnih.gov For example, quantum chemical studies have been used to rationalize the multifaceted reactivity of thiophene S,S-dioxides in cycloaddition reactions. acs.org

Furthermore, quantum chemical methods are essential for understanding the stability of thiophene-based compounds. rsc.org The effects of isotopic substitution, such as deuteration, on the stability and properties of conducting polymers containing thiophene have been studied using quantum molecular dynamics simulations. osti.gov These studies have revealed that main-chain deuteration can significantly impact the crystallinity of these materials. osti.gov Additionally, quantum chemical methods can be used to investigate the excited states of thiophene and its deactivation pathways, providing insights into its photochemical behavior. researchgate.net

Theoretical Studies on Intermolecular Interactions Involving Deuterated Thiophenes

Theoretical and computational chemistry provides a powerful lens for understanding the non-covalent forces that govern the association of molecules. In the case of this compound, while direct computational studies exclusively focused on its dimer are not prevalent in the literature, a robust body of research on the non-deuterated thiophene dimer offers deep insights. These studies are highly relevant as the substitution of hydrogen with deuterium (B1214612) does not alter the underlying electronic potential energy surface of the molecule within the Born-Oppenheimer approximation. Consequently, the fundamental components of intermolecular interactions—such as electrostatics, dispersion, and induction—are effectively identical for both thiophene and this compound.

However, deuteration does introduce subtle but important quantum mechanical effects, primarily through changes in zero-point vibrational energy (ZPVE). The greater mass of deuterium leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. This results in a shorter and slightly stronger C-D bond, which can, in turn, modulate intermolecular forces like van der Waals and weak hydrogen-bonding interactions. acs.orgresearchgate.net Theoretical considerations suggest that these changes can influence the relative stabilities of different dimer configurations and the dynamics of molecular association. chemrxiv.orgosti.gov

Detailed Research Findings on Thiophene Dimer Interactions

High-level ab initio calculations have been instrumental in dissecting the intermolecular forces at play between two thiophene molecules. These studies typically explore various geometric orientations to identify the most stable configurations, with parallel-displaced (π-stacked) and T-shaped (perpendicular) arrangements being of primary interest.

One of the seminal studies in this area employed an aromatic intermolecular interaction (AIMI) model, which estimates the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] interaction energy at the complete basis set limit. This high-accuracy method revealed that the dispersion interaction is the dominant attractive force in the thiophene dimer. While electrostatic interactions are weaker, their strong dependence on orientation plays a crucial role in determining the geometry of the most stable dimer configurations. chemrxiv.org

The findings from these computational studies indicate that the T-shaped dimer is more stable than the parallel-stacked dimer. This is attributed to favorable electrostatic interactions in the T-shaped geometry, where the electropositive hydrogen atoms of one ring interact with the electron-rich π-system of the other. In contrast, the parallel-stacked arrangement, while benefiting from significant dispersion forces, suffers from electrostatic repulsion between the two electron-rich π-clouds.

Further investigations using Symmetry-Adapted Perturbation Theory (SAPT) have provided a more detailed decomposition of the interaction energies. SAPT analysis confirms that dispersion is the largest stabilizing component for thiophene dimers, significantly outweighing electrostatic and induction contributions. acs.org This is a key characteristic of interactions between aromatic systems.

The table below summarizes representative interaction energies for different configurations of the thiophene dimer, as determined by high-level quantum chemical calculations. These values serve as an excellent theoretical baseline for understanding the intermolecular interactions of this compound.

Dimer ConfigurationInteraction Energy (kcal/mol)Key Contributing Force
T-shaped (Perpendicular) -3.12Dispersion, Electrostatics
Parallel-displaced (π-stacked) -1.71Dispersion
Coplanar -0.69Electrostatics

This table is interactive. Click on the headers to sort the data.

For this compound, while these fundamental interaction energies remain the same, the altered vibrational properties due to deuterium substitution can influence the dynamic behavior and bulk properties of the material. For example, the modification of C-D bond lengths and the resulting changes in molecular polarizability, though minor, can have a cumulative effect on crystal packing and phase transitions. acs.org Theoretical studies on other deuterated systems have shown that such isotopic substitution can impact everything from hydrogen bond strength to the miscibility of polymers, underscoring the importance of considering these quantum effects. acs.orgresearchgate.net

Conclusion

Established Routes for Thiophene (B33073) Nucleus Formation

The construction of the thiophene ring is a foundational aspect of synthesizing its deuterated analogues. Several named reactions are pivotal in this regard.

The Paal-Knorr synthesis is a classical and versatile method for synthesizing substituted thiophenes, as well as furans and pyrroles, from 1,4-dicarbonyl compounds. wikipedia.orgchem-station.com In this reaction, a 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent, to yield the corresponding thiophene. wikipedia.orgorganic-chemistry.orgchem-station.comuobaghdad.edu.iq These reagents also act as dehydrating agents, which helps to drive the reaction to completion. wikipedia.orguobaghdad.edu.iq

The mechanism is believed to involve the conversion of the dicarbonyl compound to a thioketone intermediate, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org While the exact mechanism is still a subject of some discussion, it is generally accepted that the reaction does not proceed through a furan (B31954) intermediate. wikipedia.orgorganic-chemistry.org The reaction conditions typically involve heating the reactants, and it is important to note that toxic hydrogen sulfide (B99878) gas can be produced as a byproduct. chem-station.comorganic-chemistry.org

The Gewald reaction provides a direct route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgnih.gov The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide variety of substituted thiophenes by varying the starting materials. nih.govmdpi.com Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

The Fiesselmann thiophene synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgyoutube.com This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.orgderpharmachemica.com The mechanism proceeds through a series of base-catalyzed 1,4-conjugate additions to form a thioacetal intermediate. derpharmachemica.com Subsequent cyclization and elimination steps lead to the formation of the thiophene ring. wikipedia.org This method is particularly useful for creating thiophenes with specific substitution patterns that may be difficult to achieve through other routes. wikipedia.orgcore.ac.uk

Beyond the well-known named reactions, a variety of other cyclization and functionalization strategies have been developed for the synthesis of thiophenes. These methods often involve the use of functionalized alkynes as starting materials. nih.gov For example, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. nih.gov Another approach involves the [3+2] cascade cyclization of pyridinium (B92312) 1,4-zwitterionic thiolates with activated allenes to yield tetrasubstituted thiophenes. rsc.org Additionally, one-pot strategies, such as the iodocyclization/alkylation of 2-alkynylthioanisoles, have been developed to create complex, disubstituted benzo[b]thiophenes. rsc.org These innovative methods provide access to a diverse range of thiophene derivatives with various substitution patterns.

Fiesselmann Thiophene Synthesis and Mechanistic Insights

Isotopic Incorporation Techniques for Deuterated Thiophene Synthesis

The introduction of deuterium (B1214612) into the thiophene molecule is a critical step in the synthesis of this compound. Direct deuteration methods are particularly noteworthy for their efficiency.

Direct hydrogen-deuterium exchange is a powerful technique for the synthesis of deuterated thiophenes. One notable method involves a silver-catalyzed H/D exchange reaction. osti.govrsc.org This approach allows for the introduction of deuterium atoms at the β-position of the thiophene ring using D2O as the deuterium source. osti.govrsc.org The reaction is tolerant of a wide range of functional groups and can achieve high levels of deuterium incorporation. osti.govrsc.orgresearchgate.net This method is advantageous as it can be performed in the open air and avoids the need for coordinating groups to direct the exchange. osti.govrsc.orgrsc.org

Another approach to direct deuteration is through an acid-catalyzed exchange reaction. aip.org This involves refluxing thiophene with D2O and a strong acid, such as fuming sulfuric acid. aip.org By controlling the reaction time, a mixture of various deuterium-containing isotopologues can be generated. aip.org While this method can produce fully deuterated thiophene, it may require extended reaction times and replenishment of the deuterium source to achieve high levels of incorporation. aip.org

Table of Research Findings on Direct Deuteration of Thiophene

MethodCatalyst/ReagentDeuterium SourceKey FindingsCitation
Silver-Catalyzed H/D ExchangeSilver Carbonate (Ag2CO3) and MePhosD2OIntroduces deuterium at the β-position without coordinating groups. Tolerates various functional groups and achieves high deuterium incorporation. osti.govrsc.org
Acid-Catalyzed H/D ExchangeFuming Sulfuric AcidD2OProduces a mixture of deuterium-containing isotopologues. Extended reaction times can lead to fully deuterated thiophene. aip.org

Synthesis from Deuterated Precursors

One of the primary strategies for synthesizing deuterated thiophenes involves the use of deuterated starting materials or reagents. This "bottom-up" approach allows for the precise placement of deuterium atoms within the target molecule. The synthesis of deuterated building blocks is a crucial first step, which can then be used in established ring-formation reactions to yield the desired deuterated thiophene. nih.gov

A notable example of this methodology involves the use of deuterated sulfoxides. For instance, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can serve as a source for both sulfur and deuterated methyl groups in the synthesis of certain thiophene derivatives. researchgate.net The reaction of propargyl alcohols with a combination of dimethyl sulfoxide and thionyl chloride provides a pathway to thiomethylnaphthalenes; by substituting standard DMSO with its deuterated counterpart, deuterated thioalkyl scaffolds can be accessed. researchgate.net

Another advanced strategy involves creating deuterated synthons through a pH-dependent hydrogen isotope exchange (HIE) process. nih.gov For example, alkyl-substituted thianthrenium salts can undergo efficient and selective deuteration at the α-position of their alkyl chains using heavy water (D₂O) as the deuterium source. nih.gov These resulting α-deuterated alkyl thianthrenium salts can then be used as versatile building blocks in subsequent cross-coupling reactions to construct more complex deuterated molecules. nih.gov

The general approach using deuterated precursors is summarized in the following representative reaction scheme:

Reactant A (Deuterated)Reactant BConditions/CatalystProduct
Deuterated Building BlockRing-closing PartnerVarious (e.g., acid/base catalysis, metal catalysis)Deuterated Thiophene

This method's primary advantage is the high degree of control over the isotopic labeling pattern. However, a potential limitation is the availability and cost of the necessary deuterated starting materials, which sometimes require their own multi-step synthesis. nih.govosti.gov

Advancements in this compound Synthetic Efficiency

Recent research has focused on developing more efficient, direct, and cost-effective methods for the synthesis of fully deuterated thiophenes, such as this compound. A significant advancement in this area is the development of transition metal-catalyzed hydrogen isotope exchange (HIE) reactions that can directly replace the hydrogen atoms on an existing thiophene ring with deuterium. osti.govrsc.org

A particularly effective method utilizes a silver catalyst to facilitate the H/D exchange at the β-positions of the thiophene ring, which are typically less reactive than the α-positions. osti.govrsc.orgrsc.org This reaction is advantageous as it often proceeds in the open air, uses readily available and inexpensive heavy water (D₂O) as the deuterium source, and demonstrates good tolerance for a variety of functional groups. osti.govrsc.org

Researchers have disclosed a silver-catalyzed H/D exchange reaction that can introduce deuterium atoms at the β-position of thiophene rings without requiring coordinating groups to direct the catalyst. osti.gov For substrates where the α-positions are blocked, deuteration occurs selectively at the β-positions. rsc.org When unsubstituted thiophene or thiophenes with substituents at only one α-position are used, this method can lead to fully deuterated thiophene derivatives with high levels of deuterium incorporation. osti.gov

The optimal conditions for this transformation have been identified as using a catalytic system of silver carbonate (Ag₂CO₃) and a phosphine (B1218219) ligand like MePhos, with D₂O as the deuterium source, at a temperature of 100°C. rsc.org This approach circumvents the need for expensive, pre-deuterated starting materials and often involves fewer synthetic steps. osti.gov

Detailed findings from these advanced synthetic methods are presented below:

Table 1: Silver-Catalyzed H/D Exchange for the Synthesis of Deuterated Thiophenes

Substrate Catalyst System Deuterium Source Temp (°C) Deuterium Incorporation (%) Product Ref
2,5-Dibromothiophene Ag₂CO₃ / MePhos D₂O 100 >95% 2,5-Dibromo-3,4-dideuteriothiophene osti.govrsc.org
2-Bromothiophene Ag₂CO₃ / MePhos D₂O 100 >95% Fully deuterated 2-bromothiophene osti.gov
2-Hexylthiophene Ag₂CO₃ / MePhos D₂O 100 >95% Fully deuterated 2-hexylthiophene osti.gov
Benzothiophene Ag₂CO₃ / MePhos D₂O 100 High Deuterated Benzothiophene osti.gov

This silver-catalyzed HIE reaction represents a significant step forward in the efficient synthesis of fully deuterated thiophenes, providing a more accessible route to these valuable isotopically labeled compounds. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Thiophenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of thiophene and its derivatives, the use of deuterated analogues, particularly this compound, offers significant advantages for specific NMR applications.

Deuterated solvents are fundamental to proton (¹H) NMR spectroscopy. labinsights.nl In these solvents, hydrogen atoms (¹H) are replaced with deuterium (²H) atoms. nanalysis.com This substitution is crucial because the strong signal from a non-deuterated solvent would otherwise overwhelm the signals from the analyte being studied. labinsights.nl The use of a deuterated solvent thus allows for the clear and precise analysis of the sample's proton spectrum. labinsights.nl

While common deuterated solvents include chloroform-d (B32938) (CDCl₃), deuterium oxide (D₂O), and dimethyl sulfoxide-d6 (DMSO-d6), this compound can serve as a specialty solvent in specific contexts. labinsights.nlnanalysis.com Its utility arises when its physical and chemical properties, such as its aromaticity and ability to dissolve certain compounds, are required for a particular NMR experiment. By using this compound, researchers can maintain the desired solvent environment while avoiding a large, interfering solvent peak in the ¹H NMR spectrum. nanalysis.com Furthermore, the residual, non-deuterated solvent peak can serve as a convenient internal chemical shift reference. nanalysis.com

Isotopic labeling is a technique that involves the strategic replacement of specific atoms in a molecule with their isotopes, such as replacing ¹H with ²H. synmr.in This method is invaluable for simplifying complex NMR spectra and for the site-specific investigation of molecular structure and interactions. sigmaaldrich.com this compound is an example of a uniformly labeled compound, where all hydrogen atoms have been replaced by deuterium.

The application of this compound in isotopic labeling aids in structural elucidation in several ways:

Spectral Simplification: In complex molecules containing a thiophene moiety, deuterating the thiophene ring removes its corresponding signals from the ¹H NMR spectrum, reducing crowding and overlap. This allows for the unambiguous assignment of the remaining proton signals in the molecule. ckisotopes.com

Tracking Molecular Fragments: When this compound is used as a building block in the synthesis of a larger molecule, the deuterium labels serve as markers. ²H NMR (Deuterium NMR) can then be used to selectively observe the signals from the thiophene part of the molecule, confirming its incorporation and providing information about its local environment. researchgate.net

Probing Specific Sites: Isotopic labeling allows researchers to obtain information about specific parts of a target protein or biomolecule. nih.gov Incorporating a this compound labeled amino acid, for instance, would enable the study of that specific residue's role in protein structure without interference from the numerous other protons in the macromolecule.

The table below illustrates the typical NMR data for different deuteration levels of thiophene, as determined through analysis. researchgate.net

Deuteration GradeDescription
Singly Deuterated (2-D)One deuterium atom at the 2-position.
Singly Deuterated (3-D)One deuterium atom at the 3-position.
Fully Deuterated (d4)All four hydrogen positions are deuterated.

This interactive table is based on data regarding the NMR analysis of different deuteration grades of thiophene. researchgate.net

NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus, making it an excellent tool for studying non-covalent interactions. Both intermolecular (between molecules) and intramolecular (within a single molecule) interactions can be investigated using deuterated compounds like this compound. rsc.orgresearchgate.net

The substitution of hydrogen with deuterium can influence molecular interactions. For instance, studies on pyrimidine (B1678525) derivatives have shown that the presence of a thiophene ring, compared to a phenyl ring, affects crystal packing and favors the formation of specific intermolecular interactions like chalcogen bonds. rsc.org By selectively deuterating the thiophene ring (i.e., using a this compound derivative), researchers can use techniques like the Nuclear Overhauser Effect (NOE) in ¹H NMR to precisely measure distances between the remaining protons and other parts of the molecule or interacting species. The absence of signals from the deuterated ring simplifies the NOE spectrum, making assignments more reliable.

Furthermore, changes in the chemical shifts of the deuterium nuclei in ²H NMR can provide direct evidence of their participation in interactions such as hydrogen bonding (or in this case, deuterium bonding). This approach is particularly useful for studying the conformation and binding of thiophene-containing molecules to larger entities like proteins or cyclodextrins. researchgate.net

Deuterium (²H) NMR spectroscopy is a specialized technique that is particularly powerful for investigating molecular dynamics. numberanalytics.com Because deuterium has a nuclear spin of 1, its NMR signal is highly sensitive to the rate and nature of molecular motion. numberanalytics.com This makes ²H NMR an ideal method for studying dynamic processes in molecules containing deuterated components, such as this compound. researchgate.net

When a molecule like this compound tumbles slowly, as it might in a solid or a very viscous liquid, the ²H NMR spectrum exhibits a characteristic broad "Pake pattern". researchgate.net The shape and width of this pattern are directly related to the orientation and motion of the C-D bonds. If the thiophene ring undergoes a specific dynamic process, such as a 180° flip or a more complex rotation, the lineshape of the ²H NMR spectrum changes in a predictable way. researchgate.net

By analyzing these lineshape changes over a range of temperatures, researchers can determine the precise mechanism of the motion (e.g., two-site exchange, multi-site exchange) and calculate its activation energy. researchgate.netlibretexts.org This method has been successfully used to study the dynamics of deuterated phenylene rotors within crystalline gyroscope-like molecules, demonstrating the power of solid-state ²H NMR to elucidate complex dynamic behaviors. researchgate.net

Investigation of Intermolecular and Intramolecular Interactions via this compound NMR Studies

Vibrational Spectroscopy of this compound Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. Isotopic substitution, such as replacing hydrogen with the heavier deuterium isotope, leads to predictable shifts in vibrational frequencies, providing a powerful tool for assigning spectral bands to specific molecular motions. srce.hr

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The vibrational spectrum of thiophene and its deuterated derivatives, including this compound (C₄D₄S), has been the subject of extensive investigation. cdnsciencepub.comaip.org

The replacement of hydrogen atoms with deuterium in this compound results in significant changes to the FTIR spectrum compared to normal thiophene (C₄H₄S). Because deuterium is approximately twice as heavy as hydrogen, vibrations involving the movement of these atoms will occur at lower frequencies. This is particularly evident for C-D stretching and bending modes.

Studies have analyzed the FTIR spectra of both C₄H₄S and C₄D₄S under high pressure to observe phase transformations. aip.org These experiments show that the fundamental vibrational frequencies are altered upon deuteration. For example, the C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region. cdnsciencepub.commdpi.com In this compound, these are replaced by C-D stretching vibrations at significantly lower wavenumbers. Similarly, C-H in-plane and out-of-plane bending modes are shifted to lower frequencies. iosrjournals.org

The table below summarizes key vibrational modes for thiophene and indicates the expected effect of deuteration.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) in Thiophene (C₄H₄S)Expected Shift in this compound (C₄D₄S)Reference(s)
Aromatic C-H Stretching3126 - 3086Shift to lower frequency cdnsciencepub.com
Ring Stretching (C=C, C-S)~1500 - 1300Minor shifts aip.orgmdpi.com
C-H In-Plane Bending~1283 - 1041Shift to lower frequency iosrjournals.org
C-H Out-of-Plane Bending~910 - 710Shift to lower frequency srce.hriosrjournals.org

This interactive table presents typical FTIR vibrational frequency ranges for thiophene and the qualitative effect of deuteration based on established spectroscopic principles and studies. srce.hrcdnsciencepub.comaip.orgmdpi.comiosrjournals.org

These isotopic shifts are crucial for validating vibrational assignments. By comparing the experimental spectra of thiophene and this compound with theoretical calculations, researchers can confidently assign specific absorption bands to particular atomic motions within the molecule. srce.hr This detailed understanding is fundamental for interpreting the spectra of more complex thiophene derivatives. researchgate.net

Raman Spectroscopy Investigations of this compound

Raman spectroscopy is a powerful non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules. In the study of this compound, Raman spectroscopy, often complemented by theoretical calculations, offers insights into its molecular structure and bonding.

The vibrational frequencies of thiophene and its derivatives are influenced by the substitution of hydrogen with deuterium. For the parent thiophene molecule, the C-H stretching vibration is typically observed in the region of 3302.2 cm⁻¹. The C-C stretching vibrations occur around 1471.7 cm⁻¹. jchps.com In substituted thiophene derivatives, C-H stretching bands are found in the range of 3251.3-3301.6 cm⁻¹, while C-C=C vibrations are in the 1482-1509 cm⁻¹ range. The C-S stretching vibrations are weaker and appear in the 632.7-706.6 cm⁻¹ region. jchps.com

Theoretical and experimental Raman spectra of thiophene have been extensively compared to refine our understanding of its vibrational modes. researchgate.net These studies are crucial for interpreting the spectra of more complex systems involving thiophene units, such as in polymers used for organic electronics. For instance, in polythiophene, the major Raman active modes include C-H in-plane stretching, C-C ring stretching, and C=C stretching. researchgate.net The C-S bending peaks corresponding to the thiophene unit are observed around 740-742 cm⁻¹. researchgate.net

Recent advancements have utilized specialized Raman techniques, like shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS), to study the behavior of thiophene derivatives in complex environments, such as the interphase of high-voltage cathodes in lithium-ion batteries. nih.gov These operando studies allow for the real-time observation of the electropolymerization of thiophene and the formation of polythiophene films, which are critical for battery performance and stability. nih.gov The Raman spectra in these studies show characteristic peaks for polythiophene, with significant changes observed at different potentials, indicating the onset of polymerization. nih.gov

Table 1: Selected Vibrational Frequencies of Thiophene and its Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
C-H Stretching 3251.3 - 3302.2 jchps.com
C-C Stretching ~1471.7 jchps.com
C-C=C Stretching 1482 - 1509 jchps.com
C-S Stretching 632.7 - 706.6 jchps.com
C-S Bending 740 - 742 researchgate.net

Nuclear Resonance Vibrational Spectroscopy (NRVS) for Vibrational Dynamics

Nuclear Resonance Vibrational Spectroscopy (NRVS), also known as Nuclear Inelastic Scattering (NIS), is a synchrotron-based technique that probes the vibrational modes specifically associated with a Mössbauer-active nucleus, most commonly ⁵⁷Fe. mdpi.comacs.org This method provides the complete vibrational spectrum for the probe nucleus without the limitations of optical selection rules. acs.org

While direct NRVS studies on this compound are not prevalent due to the absence of a suitable Mössbauer nucleus, the principles of NRVS are highly relevant for studying thiophene-containing systems where an iron atom is present. For instance, in bioinorganic chemistry, NRVS is used to investigate the vibrational dynamics of iron-sulfur clusters and hemes, which can be part of larger molecular structures that might include thiophene-like moieties. acs.orgrsc.org

The technique relies on the nuclear resonance of an isotope like ⁵⁷Fe, which is often introduced into the sample through isotopic enrichment. acs.org The resulting NRVS spectrum can be transformed into a partial vibrational density of states (PVDOS), which provides a detailed picture of the vibrational modes involving the iron atom. mdpi.com These spectra are sensitive to the oxidation state, coordination environment, and the nature of the ligands bound to the iron center. rsc.org For example, studies on tetranuclear iron clusters have shown that strong NRVS spectral features below 400 cm⁻¹ can serve as a marker for the oxidation state of the cluster core. rsc.org Furthermore, the stretching frequencies of terminal Fe(III)-O/OH moieties, observed between 500-700 cm⁻¹, are sensitive to redox changes at other remote iron centers within the same cluster. rsc.org

The application of NRVS to deuterated samples can provide further insights. The isotopic shift upon deuteration can help in the assignment of specific vibrational modes, particularly those involving hydrogen atoms in the vicinity of the iron center. mdpi.com

Analysis of Vibrational Interlacing Rules and Isotopic Shifts

The study of isotopic shifts in vibrational spectra is a cornerstone for the assignment of fundamental frequencies and understanding molecular force fields. The substitution of hydrogen with deuterium in thiophene to form this compound leads to predictable changes in its vibrational spectrum due to the increased mass of deuterium.

Infrared and Raman studies of thiophene and its various deuterated isotopologues, including this compound, have been conducted to establish a complete assignment of their fundamental vibrations. researchgate.netnih.govresearchgate.net These assignments are validated using the Teller-Redlich product rule, which relates the product of the vibrational frequencies of a molecule to those of its isotopically substituted counterpart. researchgate.netsmu.edu

The primary effect of deuteration is a lowering of the vibrational frequencies for modes that involve significant motion of the substituted hydrogen atoms. ajchem-a.com For example, C-H stretching frequencies are significantly lower in the deuterated molecule (becoming C-D stretching modes). Bending modes involving hydrogen atoms are also sensitive to isotopic substitution. ajchem-a.com In contrast, modes that are dominated by the motion of heavier atoms, such as the C-S stretching in the thiophene ring, are less affected by deuteration.

The analysis of these isotopic shifts is not only crucial for fundamental spectroscopic studies but also for practical applications. For instance, in the study of thiophene adsorption on catalytic surfaces, the isotopic scrambling between different deuterated thiophene species can be monitored using infrared spectroscopy. researchgate.net The appearance of all possible thiophene isotopomers from an initial sample of thiophene-2,5-d2 (B3044115) indicates a reversible dissociation mechanism on the catalyst surface. researchgate.net

Mass Spectrometry in Deuterated Thiophene Tracer Studies

Mass spectrometry is a vital analytical technique for tracing the pathways of chemical reactions and metabolic processes using isotopically labeled compounds. Deuterated thiophene, including this compound, serves as an effective tracer in various studies.

In catalysis research, deuterium-labeled thiophene is used to investigate the mechanisms of hydrodesulfurization (HDS), a crucial process in the petroleum industry for removing sulfur from fuels. By using deuterated thiophene and a deuterium source like D₂, researchers can track the exchange of deuterium atoms and the formation of different deuterated products, providing insights into the reaction intermediates and pathways. acs.org

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is another powerful application where deuterated compounds are used as internal standards for quantitative analysis. researchgate.net For example, in environmental analysis, a deuterated internal standard can be used to quantify the amount of tire tread particles in environmental samples by analyzing the characteristic pyrolysis products. researchgate.net

In metabolic studies, deuterated tracers are used to follow the fate of molecules in biological systems. nih.gov While direct studies on this compound metabolism are not common, the principles are widely applied. For instance, deuterated water or other deuterated compounds are administered, and their incorporation into various biomolecules is tracked using techniques like nanoscale secondary ion mass spectrometry (NanoSIMS). nih.gov This allows for the imaging of metabolic activity at the single-cell level. nih.gov The use of deuterated compounds in these tracer studies is facilitated by their relatively low natural abundance, making the labeled signal easily distinguishable. marketgrowthreports.com

Electronic Absorption Spectroscopy and Optical Properties of this compound Derivatives

Electronic absorption spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is crucial for understanding the optical and electronic properties of thiophene derivatives. The absorption spectra of these compounds are influenced by the nature and position of substituents on the thiophene ring.

The parent thiophene molecule exhibits an absorption band around 235 mμ. nii.ac.jp The introduction of substituents can cause a shift in this absorption maximum (λmax). The position of the substituent is critical; for instance, a 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent, leading to more significant changes in the electronic spectrum. nii.ac.jp

The electronic properties of thiophene derivatives are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The design of novel thiophene-based materials often focuses on tuning the electronic absorption to match the solar spectrum or to achieve specific emission colors. For example, in a series of 4,4'-bibenzo[c]thiophene derivatives, the HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap, were found to be tunable by introducing different substituents. nih.gov This tuning directly affects the absorption and fluorescence properties of the molecules. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict and interpret the electronic absorption spectra of thiophene derivatives. jchps.comresearchgate.netscirp.org These calculations can help in understanding the nature of the electronic transitions, such as π-π* transitions, and how they are affected by structural modifications. globalresearchonline.net For instance, introducing electron-donating groups can lead to a red-shift in the absorption spectrum. researchgate.net The development of donor-acceptor (D-A) structured polymers based on thiophene has been a successful strategy to create materials with red-shifted absorption spectra extending into the near-infrared (NIR) region, which is beneficial for applications like in vivo imaging. mdpi.com

Elucidation of Reaction Mechanisms through Deuterium Labeling

Deuterium labeling with this compound has been instrumental in clarifying the mechanisms of several key chemical transformations.

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from petroleum products. wikipedia.org The mechanism of thiophene HDS on catalysts like molybdenum disulfide (MoS2) has been a subject of extensive research. researchgate.net Studies using this compound have helped to distinguish between two primary proposed pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.net

In the DDS pathway , the C-S bond is cleaved directly without prior hydrogenation of the thiophene ring. researchgate.net Conversely, the HYD pathway involves the hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) (THT) as an intermediate, which is then desulfurized. researchgate.netmdpi.com

Experiments with deuterium tracers have shown that HDS proceeds through the interaction of thiophene with external hydrogen, rather than through intermolecular hydrogen transfer from other thiophene molecules. researchgate.net Isotopic labeling studies have also demonstrated that ring-opening can occur stereospecifically. ucl.ac.uk On γ-Mo2N catalysts, density functional theory (DFT) calculations suggest that direct C-S bond scission has a high activation barrier, making it less significant. uobaghdad.edu.iq Instead, the transfer of hydrogen atoms to the thiophene ring substantially lowers the activation energy for C-S bond cleavage. uobaghdad.edu.iq

The use of this compound in conjunction with techniques like temperature-programmed desorption and high-resolution electron energy loss spectroscopy has allowed for the detailed study of the adsorption and reaction of thiophene on various catalytic surfaces, providing crucial data for optimizing HDS catalysts.

Homogeneous transition metal complexes are often used as models to understand the fundamental steps of HDS. nih.gov The insertion of a metal center into a thiophene C-S bond is a key step in these model systems. lehigh.edu Using this compound, researchers can investigate the mechanism of this insertion. For instance, in the reaction of [(C5Me5)Rh(PMe3)] with thiophene, it was found that the rearrangement to the C-S insertion product occurs without the dissociation of thiophene from the metal center, as evidenced by the lack of deuterium incorporation from excess this compound into the final product. lehigh.edu

The reaction of a dinuclear iridium complex with this compound resulted in a product where deuterium was found at all positions of the coordinated butadiene, indicating a complete desulfurization and rearrangement. researchgate.net These studies provide valuable insights into the elementary steps of C-S bond activation, which is crucial for developing more efficient catalysts. nih.gov

Table 1: Selected Organometallic Systems Studied with this compound for C-S Bond Cleavage

Metal Complex Reaction with this compound Mechanistic Insight
[(C5Me5)Rh(PMe3)] Rearrangement to C-S insertion product in the presence of excess this compound. lehigh.edu Rearrangement is intramolecular, without dissociation of thiophene. lehigh.edu
[(C5Me5)IrH3]2 Formation of a desulfurized butadiene complex. researchgate.net Both C-S bonds are cleaved, with deuterium distributed across the butadiene ligand. researchgate.net
(C5Me5)Co(C2H4)2 Thermal reaction leads to a dinuclear C-S insertion product. researchgate.net Demonstrates C-S bond cleavage by a cobalt complex. researchgate.net

Thiophene and its derivatives can undergo ring-opening reactions under various conditions. Deuterium labeling is a powerful technique to trace the fate of atoms during these transformations. For example, in the oxidation of thiophene, isotopic labeling with deuterium confirmed the occurrence of a 1,2-hydride shift, indicating the involvement of a cationic intermediate in a minor reaction pathway that leads to thiophene-2-one. wikipedia.org

Theoretical studies using DFT calculations have explored the unimolecular decomposition of thiophene at high temperatures. researchgate.net These studies predict various ring-opening pathways. researchgate.netrsc.org While experimental studies using this compound in this specific context are less common, the principles of KIE are used to validate proposed mechanisms. For instance, the lack of fluorescence in thiophene is attributed to an efficient ring-opening deactivation mechanism from the excited state. rsc.org

The polymerization of thiophene and its derivatives to produce polythiophenes, which are important conductive polymers, has been studied using isotopic labeling. The mechanism of photoinduced step-growth polymerization, for example, can be elucidated using this compound. researchgate.net Such studies can confirm the involvement of radical cations and help to understand the initiation and propagation steps. researchgate.net

In the context of preparing deuterated monomers for polymer synthesis, methods for direct H/D exchange on thiophene rings have been developed. osti.govrsc.orgresearchgate.net For example, a silver-catalyzed H/D exchange reaction using D2O can selectively introduce deuterium at the β-position of thiophene rings. osti.govrsc.orgresearchgate.net Understanding the mechanism of this exchange helps in the synthesis of specifically labeled monomers, which can then be used to study polymerization mechanisms in greater detail.

The pyrolysis of thiophene is relevant to understanding the fate of sulfur compounds during the thermal processing of fossil fuels like coal. nih.govnih.gov Theoretical studies have indicated that thiophene pyrolysis mainly proceeds through hydrogen-transfer reactions, which have lower energy barriers than direct bond rupture. nih.govresearchgate.net It has been proposed that hydrogen transfer between C-C bonds, rather than C-S bonds, is what initiates ring opening. nih.govnih.govresearchgate.net

The presence of hydrogen gas or water can significantly promote the decomposition of thiophene at lower temperatures. nih.govacs.org DFT calculations show that H2O can act as a catalyst for hydrogen transfer or saturate the thiophene ring through addition reactions, both of which facilitate H2S formation. acs.org Experimental studies using this compound would be crucial to validate these theoretical predictions and to quantify the kinetic isotope effects associated with these hydrogen transfer steps.

Polymerization Mechanism Studies of Thiophene and Its Derivatives

Quantitative Analysis of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). wikipedia.org For C-H versus C-D bonds, the primary KIE (when the bond to the isotope is broken in the rate-determining step) can be significant, typically with kH/kD values ranging from 6 to 10. wikipedia.org Secondary KIEs, where the bond to the isotope is not broken, are much smaller. wikipedia.orgunam.mx

Quantitative analysis of KIEs in reactions involving this compound provides a powerful tool for validating proposed reaction mechanisms. researchgate.netosti.gov For a reaction to exhibit a significant primary KIE, the C-H (or C-D) bond cleavage must occur in or before the rate-determining step. snnu.edu.cn

In the context of HDS, observing a KIE when using D2 instead of H2 indicates that hydrogen addition is involved in the rate-limiting step. In a study on the direct β-arylation of thiophenes, an inverse secondary KIE (kH/kD < 1) was observed at the C-3 position (kH/kD ≈ 0.87). acs.orgacs.org This inverse effect, where the deuterated compound reacts faster, suggested a change in hybridization from sp2 to sp3 at that carbon in the transition state, providing strong evidence for a Heck-type carbopalladation mechanism rather than a concerted metalation-deprotonation pathway. acs.orgacs.org

The precise measurement and theoretical calculation of KIEs are essential for distinguishing between subtly different mechanistic possibilities and for constructing accurate microkinetic models of complex catalytic cycles. researchgate.netosti.gov

Primary and Secondary Kinetic Isotope Effects in Thiophene Reactions

Kinetic isotope effects are broadly classified into primary and secondary effects, both of which are instrumental in understanding the reaction mechanisms of thiophene.

A primary kinetic isotope effect (kH/kD) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. nih.gov For this compound, this means that if a C-D bond is cleaved during the slowest step, the reaction will proceed at a significantly slower rate compared to the reaction with undeuterated thiophene. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break. libretexts.org For instance, in electrophilic aromatic substitution reactions on thiophene, a significant primary KIE would suggest that the deprotonation of the sigma-complex (Wheland intermediate) is the rate-limiting step. nih.gov Studies on the C-H activation of thiophene derivatives have shown primary KIEs, indicating that the C-H (or C-D) bond cleavage is indeed part of the rate-determining step. nih.govnih.gov

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. nih.gov These effects are typically smaller than primary KIEs and arise from changes in hybridization or the steric environment of the isotopically labeled atom between the ground state and the transition state. In the context of this compound, a secondary KIE might be observed in reactions where a carbon atom of the thiophene ring changes its hybridization, for example, from sp2 to sp3, during the formation of a transition state. Research on the halogen exchange reactions of thienyl derivatives has explored secondary deuterium isotope effects. researchgate.net

The magnitude of these effects provides crucial clues about the transition state structure. A large primary KIE often points to a symmetrical transition state where the hydrogen/deuterium is being transferred, while smaller values may indicate an earlier or later transition state. chemrxiv.org

Deuterium-Based KIE Determination in Reaction Rate Studies

The determination of the kinetic isotope effect using this compound is a cornerstone of mechanistic investigation. The most direct method involves independently measuring the reaction rates of both thiophene and this compound under identical conditions. The ratio of these rates (kH/kD) provides the KIE value. wikipedia.org However, ensuring identical conditions for two separate reactions can be challenging.

A more common and often more accurate method is the intermolecular competition experiment . In this setup, a mixture of thiophene and this compound is subjected to the reaction conditions with a limited amount of a reagent. The relative amounts of the deuterated and non-deuterated products are then measured, typically using techniques like mass spectrometry or NMR spectroscopy. This ratio directly reflects the kinetic isotope effect. wikipedia.org For example, intermolecular competition experiments have been used to determine a KIE of kH/kD = 1.9 in the C-H thianthrenation of arenes, which is consistent with a reversible formation of the Wheland intermediate followed by a selectivity-determining deprotonation step. nih.gov

Another approach is the intramolecular competition experiment , where a thiophene molecule is deuterated at only one of several possible reaction sites. The distribution of products then reveals the intramolecular KIE.

The following table presents representative KIE values determined in studies of thiophene and its derivatives, which are analogous to what could be expected for reactions involving this compound.

Reaction TypeSubstrate SystemkH/kDImplication
C-H Activation/Oxidative Coupling2-HT / 5-d-2-HT2.0 - 4.9C-H activation is reversible and part of a complex turnover-limiting step. nih.gov
C-H ThianthrenationArenes1.9Deprotonation of the σ-complex is the selectivity-determining step. nih.gov
C-H AminationAliphatic Azides31.9 ± 1.0H-atom abstraction is the rate-determining step, with significant quantum tunneling. nih.gov
Direct β-ArylationBenzo[b]thiopheneInverse KIE at C-3Consistent with a Heck-type pathway involving carbopalladation. acs.org

This table is illustrative and compiles data from various thiophene derivative studies to represent the types of KIE values that could be obtained with this compound.

Theoretical and Experimental Approaches to KIE Analysis for this compound

The interpretation of experimental KIE data is greatly enhanced by theoretical calculations. Density Functional Theory (DFT) has become a powerful tool for modeling reaction pathways and transition states. ucl.ac.ukrsc.org For reactions involving this compound, DFT calculations can predict the structures and vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated species. From these calculations, the zero-point energies can be determined, allowing for the theoretical prediction of the KIE.

Experimental techniques for KIE analysis primarily include:

NMR Spectroscopy: Used to determine the extent of deuteration in reactants and products.

Mass Spectrometry: Allows for the precise measurement of the ratio of deuterated to non-deuterated products in competition experiments.

Kinetic Studies: Monitoring the reaction progress over time using methods like UV-Vis spectroscopy or chromatography to determine reaction rates.

The synergy between these experimental techniques and theoretical calculations provides a robust framework for the detailed mechanistic analysis of reactions involving this compound. researchgate.net

Isotope Scrambling and Label Loss in Reaction Monitoring

When using isotopically labeled compounds like this compound, it is crucial to monitor for isotope scrambling and label loss . Isotope scrambling refers to the migration of the deuterium label to positions other than its original location in the reactant or product. researchgate.net Label loss occurs when the deuterium is exchanged with protons from the solvent or other reagents. acs.orgresearchgate.net

These phenomena can complicate the interpretation of KIE experiments and mechanistic studies. For instance, if a deuterium atom at a specific position is lost to the solvent before the rate-determining step, the observed KIE will be artificially low or non-existent. Mass spectral analysis of thiophenes labeled with deuterium has shown that under certain conditions, the hydrogen atoms can lose their positional identity, indicating scrambling has occurred. researchgate.net

H/D exchange studies are often conducted to understand the conditions under which scrambling and label loss occur. researchgate.netrsc.org In some cases, scrambling itself can be a source of mechanistic information. For example, D/H scrambling experiments with 2-d-benzo[b]thiophene in the presence of silver additives were used to probe for a silver-mediated C-H activation pathway. acs.orgnih.gov The observation of scrambling confirmed the reversibility of the C-H cleavage step.

Monitoring for these effects is typically done by analyzing the isotopic distribution in the reactants over the course of the reaction and in the final products using NMR or mass spectrometry. Careful experimental design, such as the use of aprotic solvents or non-protic bases, can often minimize unwanted isotope scrambling and label loss.

Future Research Directions and Outlook for Thiophene D4

Emerging Methodologies for Deuterated Thiophene (B33073) Synthesis

The synthesis of deuterated compounds is crucial for a variety of scientific applications, and recent advancements have provided more efficient routes to obtaining deuterated thiophenes. A significant emerging methodology is the silver-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange reaction. rsc.org This technique allows for the introduction of deuterium atoms at the β-position of thiophene rings without the need for coordinating groups, which were often required in traditional methods. osti.govrsc.org

Traditional approaches frequently relied on transition metal complexes involving iridium, palladium, ruthenium, or rhodium, which necessitated extra synthetic steps to incorporate directing groups. osti.govrsc.org The silver-catalyzed method simplifies this process, offering several advantages: it can be operated in open air, utilizes heavy water (D₂O) as the deuterium source, demonstrates good tolerance to various functional groups, and achieves high levels of deuterium incorporation. rsc.orgresearchgate.net This protocol is particularly valuable for the direct deuteration of thiophene-based monomers, which are typically prepared through expensive, multi-step syntheses using deuterated starting materials. osti.govrsc.org

Another approach involves the targeted synthesis of specific deuterated thiophene derivatives. For instance, deuterated t-butyl thiophenes have been synthesized using the reaction of a Grignard reagent like 2-thienylmagnesium bromide with deuterated t-butyl chloride. tdl.org While effective for specific molecules, this highlights the utility of tailored synthetic routes for creating specific labeled compounds for mechanistic studies. tdl.org

Method Catalyst/Reagent Deuterium Source Key Advantages
Silver-Catalyzed H/D ExchangeSilver Carbonate (Ag₂CO₃)Heavy Water (D₂O)No directing group needed, high deuterium incorporation, operates in open air. rsc.orgresearchgate.net
Traditional H/D ExchangeIr, Pd, Ru, Rh ComplexesVariousEffective but often requires directing groups and multiple steps. osti.govrsc.org
Grignard ReactionN/ADeuterated Alkyl HalidesTargeted synthesis of specific deuterated derivatives. tdl.org

Advancements in Spectroscopic Probes for Thiophene-d4 Systems

This compound and its derivatives serve as invaluable tools in spectroscopic analysis, helping to elucidate molecular structure and dynamics. Infrared (IR) spectroscopy, in particular, has been a powerful technique for studying these systems. Studies of this compound adsorption on surfaces like calcium oxide (CaO) have provided detailed insights into molecular interactions, revealing that the molecule can dissociate at low temperatures. acs.orgresearchgate.net

High-resolution rovibrational spectroscopy using synchrotron radiation has enabled detailed analysis of the vibrational bands of thiophene, building on earlier low-resolution IR studies that assigned the fundamental vibrations for all its deuterated isotopologues, including this compound. researchgate.net Such high-resolution data are critical for refining our understanding of the molecule's quantum mechanical properties.

Mass spectrometry is another area where deuteration is critical. The analysis of deuterated t-butyl thiophenes has been instrumental in clarifying the mass spectral fragmentation routes of their unlabeled counterparts. tdl.org By observing the loss of deuterated fragments, researchers can confirm specific fragmentation pathways, noting how substitution patterns influence the breakdown of the molecule. tdl.org Furthermore, advanced spectroscopic techniques such as Magnetic Circular Dichroism (MCD) and Electron Spin Resonance (ESR) spectroscopy have been used in conjunction with UV-vis-NIR absorption spectroscopy to characterize complex structures like the π-dimer of a thiophene 6-mer radical cation. nih.gov

Spectroscopic Technique System Studied Information Gained
Infrared (IR) SpectroscopyThis compound on CaOAdsorption behavior and surface dissociation mechanisms. acs.orgresearchgate.net
High-Resolution IR SpectroscopyThiophenePrecise rovibrational constants and analysis of fundamental bands. researchgate.net
Mass SpectrometryDeuterated t-butyl thiophenesElucidation of fragmentation pathways. tdl.org
UV-vis-NIR, ESR, MCDThiophene 6-mer radical cationCharacterization of complex electronic and magnetic structures. nih.gov

Novel Applications in Mechanistic Elucidation and Catalysis

The kinetic isotope effect associated with the carbon-deuterium bond makes this compound a powerful tool for elucidating reaction mechanisms. In organometallic chemistry, it has been used to probe the intimate details of catalytic cycles. For example, during the study of a rhodium complex that inserts into the carbon-sulfur bond of thiophene, a key rearrangement step was investigated. lehigh.edusci-hub.se When this rearrangement was conducted in the presence of excess this compound, no incorporation of the deuterated label into the final product was observed, proving that the reaction proceeds without the thiophene ligand detaching from the metal center. lehigh.edusci-hub.se

In the field of heterogeneous catalysis, thiophene is a standard model compound for studying hydrodesulfurization (HDS), a critical industrial process for removing sulfur from fossil fuels. mdpi.comrsc.org The use of thiophene and its isotopologues allows researchers to evaluate the performance and understand the mechanisms of catalysts like cobalt-molybdenum (CoMo) supported on materials such as SBA-15. mdpi.com Isotopic scrambling experiments involving this compound on CaO surfaces have also provided fundamental insights into how thiophene dissociates and reacts on basic oxide catalysts. acs.org These studies are essential for designing more efficient and selective catalysts. mdpi.com

Integration of Computational Chemistry with Experimental this compound Studies

The synergy between computational chemistry and experimental studies has become a cornerstone of modern chemical research, and the study of this compound is no exception. Density Functional Theory (DFT) is a prominently used computational method that allows for the prediction and analysis of molecular properties and reaction mechanisms. researchgate.net

Researchers frequently use DFT and Time-Dependent DFT (TD-DFT) to predict the geometric and electronic properties of novel thiophene-based materials, such as dyes for solar cells, before undertaking their synthesis. researchgate.net This computational pre-screening guides experimental efforts toward the most promising candidates. Similarly, DFT calculations have been employed to model the infrared spectra of thiophene derivatives, with the theoretical results showing strong agreement with experimental measurements. mdpi.com

This integrated approach is particularly powerful for understanding complex phenomena. For instance, the mechanism of hydrodesulfurization of thiophene on a palladium surface has been elucidated using DFT, which detailed the adsorption behavior and the energetic profiles of competing reaction pathways. rsc.org In another study, TD-DFT calculations predicted the diatropic (aromatic) nature of a large 70 π-electron thiophene dimer, a prediction that was subsequently confirmed through experimental solid-state NMR spectroscopy. nih.gov This close collaboration between theory and experiment accelerates the pace of discovery and provides a deeper understanding of the chemical systems being investigated.

Expanded Roles in Interdisciplinary Fields and Materials Innovation

Thiophene and its derivatives, including isotopically labeled versions like this compound, are foundational to innovation across multiple scientific disciplines. In materials science, the unique electronic properties of the thiophene ring make it a vital building block for organic electronic materials. nih.govrsc.org These materials are used in a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and thin-film solar cells. nih.govdechema.de The ability of thiophene to participate in non-covalent interactions can be fine-tuned through functionalization, making these compounds highly adaptable for advanced materials design. rsc.org

The development of novel synthetic methods, such as microwave-assisted Suzuki coupling, has enabled the rapid and efficient production of thiophene oligomers for these electronic applications. acs.org The push for sustainable technologies has also driven innovation, with chemistry playing a central role in creating more efficient and durable solar modules and other energy-related materials. dechema.deinsuf.org

Beyond materials, thiophene is considered a "privileged pharmacophore" in medicinal chemistry. nih.goveprajournals.com Its structure is found in numerous approved drugs, and its derivatives are actively researched for a wide array of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The interdisciplinary nature of this research, which combines chemistry, materials science, and biology, highlights the versatile and expanding role of thiophene-based compounds in driving scientific and technological innovation. rsc.orgdechema.de

Q & A

Basic Research Question

  • Polymer Compatibility : Select non-reactive matrices (e.g., deuterated polystyrene) to avoid H/D exchange. Use inert processing conditions (argon atmosphere, low heat) .
  • Stability Testing : Monitor deuterium retention via ToF-SIMS over time. Degradation >5% indicates matrix-induced isotopic leakage .
  • Morphological Analysis : Employ AFM or TEM to confirm homogeneous dispersion, as aggregation can skew spectroscopic results .

How can researchers address conflicting reports on the solubility of this compound in polar aprotic solvents?

Advanced Research Question

  • Solvent Screening : Use a Hansen solubility parameter (HSP) approach to predict compatibility. Thiophene-d4’s δD increases due to deuteration, reducing solubility in DMF vs. THF .
  • Gravimetric Analysis : Measure solubility via saturation points at 25°C, accounting for hygroscopic solvent effects. Replicate studies under anhydrous conditions .
  • Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS to identify preferential solvation sites .

What methodologies quantify deuterium distribution in this compound when used as a tracer in photophysical studies?

Advanced Research Question

  • Isotopic Mapping : Combine LC-MS/MS with collision-induced dissociation (CID) to fragment Thiophene-d4 and verify deuterium positions (e.g., 2,5 vs. 3,4 substitution) .
  • Time-Resolved Spectroscopy : Track deuterium’s impact on excited-state lifetimes using ultrafast fluorescence upconversion. Compare with non-deuterated analogs to isolate isotopic effects .
  • Statistical Analysis : Apply ANOVA to assess significance of deuterium-induced changes in quantum yields or triplet lifetimes .

How should researchers design controls to isolate isotopic effects in this compound-based catalytic systems?

Basic Research Question

  • Baseline Controls : Include non-deuterated thiophene and solvent-only reactions to differentiate isotopic vs. solvent effects .
  • Isotopologue Mixtures : Prepare gradient mixtures (e.g., 0%, 50%, 100% deuterated) to establish dose-response relationships in catalytic activity .
  • Error Mitigation : Use triplicate runs and Bland-Altman plots to quantify measurement variability in turnover frequency (TOF) calculations .

Key Considerations for Methodological Rigor

  • Data Contradictions : Use triangulation (experimental, computational, literature) to resolve inconsistencies .
  • Ethical Compliance : Ensure deuterated waste is disposed per institutional guidelines for isotopic materials .
  • Reproducibility : Publish raw datasets (NMR spectra, crystallography files) in open repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.